3-Amino-10-methylacridinium

説明

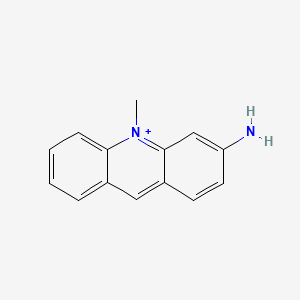

3-Amino-10-methylacridinium is a quaternary acridinium salt characterized by a methyl group at the 10-position and an amino group at the 3-position of the acridine core. Its structure (CAS: 86-40-8; EC: 201-668-8) confers unique photochemical and biological properties, making it a compound of interest in chemiluminescence, DNA intercalation, and antiparasitic applications . Notably, its derivatives, such as 3-amino-6-azido-10-methylacridinium chloride (CAS: 122194-05-2), exhibit enhanced trypanocidal activity under irradiation, acting as photoaffinity probes for targeting Trypanosoma brucei .

特性

CAS番号 |

23045-45-6 |

|---|---|

分子式 |

C14H13N2+ |

分子量 |

209.27 g/mol |

IUPAC名 |

10-methylacridin-10-ium-3-amine |

InChI |

InChI=1S/C14H12N2/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16/h2-9,15H,1H3/p+1 |

InChIキー |

NJLGSVSVNHBQEG-UHFFFAOYSA-O |

正規SMILES |

C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N |

製品の起源 |

United States |

準備方法

The synthesis of 3-Amino-10-methylacridinium can be achieved through several methods. One common synthetic route involves the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid (PPA), which yields the desired acridine derivative . Industrial production methods often involve similar cyclization reactions but may use different catalysts or reaction conditions to optimize yield and purity.

化学反応の分析

3-Amino-10-methylacridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc metal for reduction. The major products formed depend on the specific reaction conditions but often include acridone derivatives and substituted acridinium compounds.

科学的研究の応用

3-Amino-10-methylacridinium has a wide range of scientific research applications:

作用機序

The mechanism of action of 3-Amino-10-methylacridinium primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the DNA helix .

類似化合物との比較

Comparison with Similar Acridinium Derivatives

The following table summarizes key structural and functional differences between 3-amino-10-methylacridinium and its analogs:

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The 3-amino group in this compound is critical for its trypanocidal activity, as evidenced by its EC₅₀ of 10⁻⁷ M under irradiation . In contrast, 9-amino-3,6-dimethoxy-10-methylacridinium prioritizes DNA intercalation due to its planar structure and methoxy groups, which enhance π-π stacking with nucleic acids . 6-Azido derivatives (e.g., 3-amino-6-azido-10-methylacridinium chloride) demonstrate photoactivatable properties, enabling targeted covalent binding to parasitic enzymes .

Chemiluminescence and Stability 9-Ethyl-10-methylacridinium exhibits stronger chemiluminescence than this compound, attributed to its ethyl group stabilizing excited-state intermediates . 3,6-Diamino-10-methylacridinium shows superior thermal stability (decomposition >250°C) compared to this compound, making it suitable for high-temperature applications .

Synthetic Accessibility 3-Chloro-10-methylacridin-9(10H)-one (CAS: 58658-41-6) serves as a versatile precursor for synthesizing amino- or azido-substituted derivatives via nucleophilic substitution . The synthesis of 9-amino-3,6-dimethoxy-10-methylacridinium involves phosphorus pentachloride and alkyl amines, a method less applicable to this compound due to steric hindrance at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。